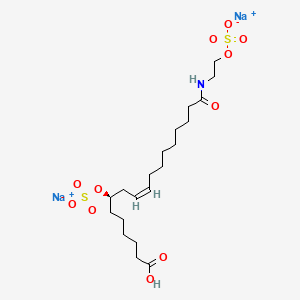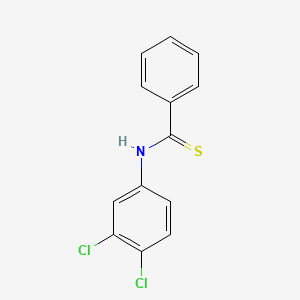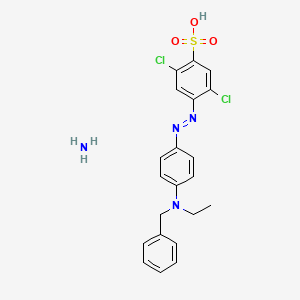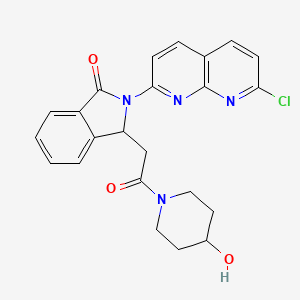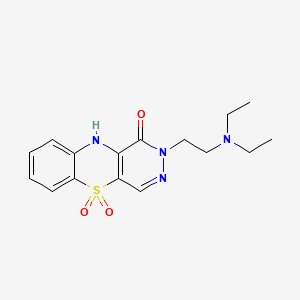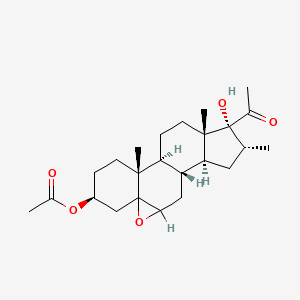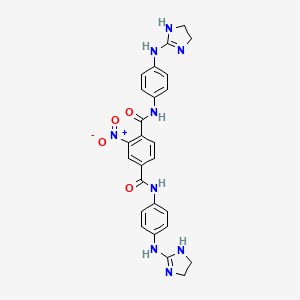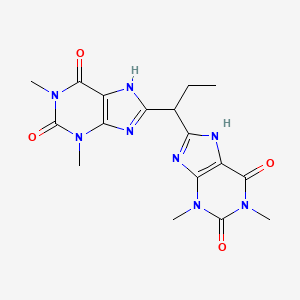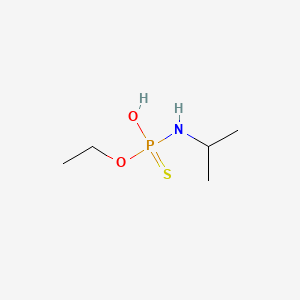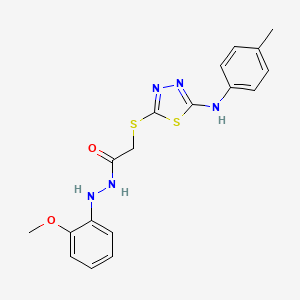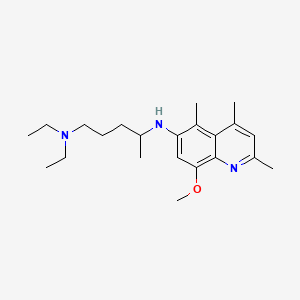
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) is a complex organic compound with a unique structure that combines a pentanediamine backbone with a quinoline derivative
Vorbereitungsmethoden
The synthesis of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by its reaction with 1,4-pentanediamine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Chemischer Reaktionen
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) can be compared with other similar compounds, such as:
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-: This compound lacks the quinoline moiety, making it less complex and potentially less active in biological systems.
1,4-Pentanediamine, N(sup 4)-(7-chloro-4-quinolinyl)-N(sup 1),N(sup 1)-diethyl-: This compound has a chloro-substituted quinoline, which may alter its reactivity and biological activity.
N(sup 4)-(2-Butoxyethyl)-N(sup 1),N(sup 1)-diethyl-1,4-pentanediamine: This compound features a butoxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound) lies in its specific quinoline substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84264-55-1 |
|---|---|
Molekularformel |
C22H35N3O |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
1-N,1-N-diethyl-4-N-(8-methoxy-2,4,5-trimethylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C22H35N3O/c1-8-25(9-2)12-10-11-16(4)23-19-14-20(26-7)22-21(18(19)6)15(3)13-17(5)24-22/h13-14,16,23H,8-12H2,1-7H3 |
InChI-Schlüssel |
LFODGIWMOBGUTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


